(3,4-Difluorophenyl)(thiophen-2-yl)methanol
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Overview
Description
(3,4-Difluorophenyl)(thiophen-2-yl)methanol is an organic compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and a thiophene ring attached to a methanol group. This compound is of interest due to its unique chemical structure, which combines the properties of both fluorinated aromatic compounds and thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(thiophen-2-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with thiophene-2-boronic acid in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is (3,4-difluorophenyl)(thiophen-2-yl)methanone.
Reduction: The major product is this compound.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like (3,4-diaminophenyl)(thiophen-2-yl)methanol.
Scientific Research Applications
(3,4-Difluorophenyl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which (3,4-Difluorophenyl)(thiophen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and thiophene moieties. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Fluorophenyl)thiophen-2-yl)methanol
- (4-(4-Methoxyphenyl)thiophen-2-yl)methanol
- (4-(4-Bromophenyl)thiophen-2-yl)methanol
Uniqueness
(3,4-Difluorophenyl)(thiophen-2-yl)methanol is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine and thiophene rings provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
(3,4-difluorophenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2OS/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6,11,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOOUWVFYNZMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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